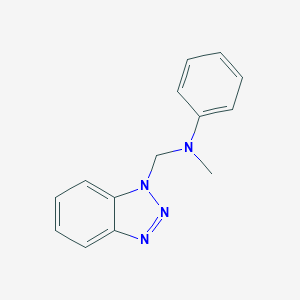

N-(benzotriazol-1-ylmethyl)-N-methylaniline

Description

N-(Benzotriazol-1-ylmethyl)-N-methylaniline is a secondary amine featuring a benzotriazole moiety linked via a methylene group to the nitrogen atom of N-methylaniline. The benzotriazole group, a bicyclic aromatic system with three nitrogen atoms, imparts unique electronic and steric properties to the compound. This structure is distinct from benzimidazole-based analogs (e.g., ) due to the electron-withdrawing nature of the triazole ring, which influences reactivity and intermolecular interactions.

Properties

IUPAC Name |

N-(benzotriazol-1-ylmethyl)-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4/c1-17(12-7-3-2-4-8-12)11-18-14-10-6-5-9-13(14)15-16-18/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIBLZNXJYGXWHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CN1C2=CC=CC=C2N=N1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393329 | |

| Record name | N-[(1H-Benzotriazol-1-yl)methyl]-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15497-51-5 | |

| Record name | N-[(1H-Benzotriazol-1-yl)methyl]-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methyl-N-phenylbenzotriazolemethanamine, mixture of Bt1 and Bt2 isomers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via the in situ generation of an electrophilic benzotriazolylmethyl species. AlCl activates the hydroxyl group of Bt-CHOH, facilitating its departure and forming a reactive iminium intermediate. N-methylaniline acts as a nucleophile, attacking the electrophilic carbon to yield the tertiary amine product (Scheme 1).

Scheme 1: Proposed mechanism for the Friedel-Crafts alkylation of N-methylaniline with Bt-CHOH.

The reaction is typically conducted in dichloromethane (CHCl) at room temperature for 30 hours, achieving yields of 69–95% for analogous compounds. Key advantages include mild conditions and high regioselectivity, as evidenced by the absence of byproducts in H NMR spectra.

Workup and Characterization

Post-reaction, the mixture is quenched with ice-water, and the product is extracted into CHCl. After drying and solvent evaporation, the crude product crystallizes from ethanol. H NMR analysis reveals distinct signals for the benzotriazolylmethyl group ( ppm, singlet) and the N-methyl group ( ppm, singlet).

Reductive Amination Pathways

Sodium borohydride (NaBH)-mediated reductive amination offers an alternative route, particularly for introducing the methyl group post-functionalization. This method, demonstrated by Katritzky et al., involves the reduction of N-(benzotriazol-1-ylmethyl)aniline precursors.

Stepwise Synthesis and Reduction

In this approach, N-(benzotriazol-1-ylmethyl)aniline is first synthesized via alkylation of aniline with Bt-CHOH. Subsequent methylation is achieved using NaBH in tetrahydrofuran (THF) under reflux (Scheme 2).

Scheme 2: Reductive amination of N-(benzotriazol-1-ylmethyl)aniline.

The reaction requires 8 hours of reflux, yielding 80% of the target compound after extraction and recrystallization. This method is advantageous for substrates sensitive to Lewis acids, though it introduces an additional step compared to the one-pot Friedel-Crafts approach.

Condensation Reactions with Benzotriazole Intermediates

Recent advances in benzotriazole chemistry have enabled the use of condensation reactions to assemble this compound. A study by Maccioni et al. highlights the utility of benzotriazolylmethyl chlorides in nucleophilic substitutions.

Nucleophilic Substitution Strategy

Benzotriazolylmethyl chloride (Bt-CHCl) is prepared by treating Bt-CHOH with thionyl chloride (SOCl). This intermediate reacts with N-methylaniline in dimethylacetamide (DMA) at 80°C, yielding the target compound (Scheme 3).

Scheme 3: Condensation of Bt-CHCl with N-methylaniline.

Yields for this method vary (50–85%) depending on the purity of Bt-CHCl and reaction time. While efficient, the necessity for SOCl introduces safety and handling challenges.

Table 1: Summary of preparation methods for this compound.

Spectroscopic and Analytical Data

1^11H NMR Characterization

Chemical Reactions Analysis

Types of Reactions

N-(benzotriazol-1-ylmethyl)-N-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where it acts as a leaving group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction can produce this compound hydride .

Scientific Research Applications

Chemistry

- Building Block for Synthesis : N-(benzotriazol-1-ylmethyl)-N-methylaniline is utilized as an intermediate in the synthesis of complex heterocyclic compounds. Its ability to form stable complexes with metal ions enhances its role in organic synthesis.

Biology

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity, making it a candidate for further investigation in the development of new antimicrobial agents. Its interactions with biological targets suggest potential therapeutic applications .

Medicine

- Drug Development : The compound is explored for its potential as a therapeutic agent, particularly in anticancer and anti-inflammatory applications. Its mechanism of action may involve modulation of enzyme activity and interference with cellular processes such as DNA replication.

Industry

- Corrosion Inhibitor and UV Stabilizer : this compound is employed as a corrosion inhibitor and UV stabilizer in various industrial applications, including the production of polymers and dyes. Its effectiveness in these roles stems from the chemical stability imparted by the benzotriazole group.

Table 1: Comparison of Applications

| Application Area | Description | Key Features |

|---|---|---|

| Chemistry | Intermediate in organic synthesis | Forms stable complexes with metal ions |

| Biology | Antimicrobial agent | Potential therapeutic uses |

| Medicine | Drug development | Anticancer and anti-inflammatory properties |

| Industry | Corrosion inhibitor & UV stabilizer | Used in polymers and dyes |

Case Study 1: Antimicrobial Activity

Research conducted on derivatives of benzotriazole indicated significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). Compounds similar to this compound demonstrated promising results, warranting further exploration into their mechanisms and efficacy against resistant strains .

Case Study 2: Drug Development

A study focused on the design of novel therapeutic agents incorporating benzotriazole derivatives highlighted the potential of this compound as a lead compound for developing new anticancer drugs. The research emphasized its ability to modulate key biological pathways involved in cancer progression .

Mechanism of Action

The mechanism of action of N-(benzotriazol-1-ylmethyl)-N-methylaniline involves its interaction with specific molecular targets. The benzotriazole moiety can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can undergo metabolic transformations that lead to the formation of active metabolites, which exert their effects through various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzimidazole Derivatives

Compounds such as N-[(1-Methyl-1H-benzimidazol-2-yl)methyl]aniline () share a similar backbone but replace benzotriazole with benzimidazole. Key differences include:

- Electronic Effects : Benzimidazole contains a five-membered ring with two nitrogen atoms (one pyrrole-like, one pyridine-like), making it more electron-rich than benzotriazole. This difference alters nucleophilic/electrophilic behavior and hydrogen-bonding capacity .

- Synthesis : Benzimidazole derivatives are typically synthesized via condensation of o-phenylenediamine with carboxylic acids or aldehydes, whereas benzotriazole derivatives may involve alkylation or substitution reactions with benzotriazole precursors .

- Applications: Benzimidazole derivatives are often explored for biological activity (e.g., antimicrobial, antitumor), while benzotriazoles are known as corrosion inhibitors or intermediates in organic synthesis .

Sugar-Conjugated N-Methylaniline Derivatives

Compounds like N-(1-Deoxy-α-D-tagatopyranos-1-yl)-N-methylaniline () feature carbohydrate moieties attached to N-methylaniline. Key distinctions include:

- Synthesis : These are synthesized via Amadori rearrangement (reaction of sugars with amines), contrasting with the alkylation/arylation routes for benzotriazole derivatives .

- Structural Dynamics: Sugar derivatives exhibit tautomeric equilibria in solution (α/β-pyranose and furanose forms), while benzotriazole analogs are conformationally rigid due to aromatic stabilization .

- Solid-State Packing: Crystalline sugar derivatives form extensive hydrogen-bond networks (e.g., 64% non-polar H···H contacts in D-tagatose-N-methylaniline), whereas benzotriazole compounds may rely on π-π stacking or dipole interactions .

Other Aromatic Substituted N-Methylanilines

- N-(4-Methoxy-N-methylaniline) Derivatives (): Methoxy groups enhance electron density, increasing solubility in polar solvents. For example, N,N-bis(1H-benzotriazol-1-ylmethyl)-4-methoxyaniline (C21H19N7O) shows altered reactivity in metal-catalyzed reactions compared to non-substituted analogs .

- Thiazole and Thiazolidinone Derivatives (): Compounds like 4-(6-Methyl-1,3-benzothiazol-2-yl)-N-[(E)-2-naphthylmethylene]aniline exhibit extended conjugation, shifting UV-Vis absorption maxima compared to benzotriazole derivatives .

Spectroscopic Data

Biological Activity

N-(benzotriazol-1-ylmethyl)-N-methylaniline is a compound that has garnered attention due to its unique structural features and potential biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by case studies and data tables.

Chemical Structure and Properties

The compound consists of a benzotriazole moiety linked to a methylaniline group. This configuration allows it to exhibit significant chemical reactivity and biological activity, particularly in medicinal chemistry.

The biological activity of this compound can be attributed to several mechanisms:

- Metal Ion Complexation : The benzotriazole moiety can form stable complexes with metal ions, which may enhance its biological effects.

- Enzyme Interaction : The compound interacts with various enzymes and receptors through π–π stacking interactions and hydrogen bonding, potentially inhibiting or modulating their activity.

- Cellular Process Interference : It may disrupt cellular processes such as DNA replication and protein synthesis, contributing to its antimicrobial and anticancer properties.

Antimicrobial Activity

Research has indicated that benzotriazole derivatives exhibit antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Antiviral Properties

Recent investigations into benzotriazole derivatives have revealed promising antiviral activities. For example, a study synthesized several benzotriazole derivatives and evaluated their cytotoxicity and antiviral efficacy against viruses such as HIV and influenza. Results indicated that certain derivatives exhibited micromolar activity against viral replication .

Anticancer Potential

The anticancer properties of this compound have also been explored. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, suggesting its potential as a therapeutic agent in oncology. The mechanism appears to involve apoptosis induction and cell cycle arrest in cancer cells .

Case Studies

- Antimicrobial Efficacy : A study tested various benzotriazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that specific substitutions on the benzotriazole ring enhanced antibacterial activity significantly, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL depending on the derivative .

- Antiviral Activity : In a study evaluating the antiviral effects of benzotriazole derivatives against influenza virus, one derivative demonstrated an IC50 value of 12 µM, indicating substantial antiviral potential compared to standard antiviral agents .

- Anticancer Activity : Research on the compound's effect on breast cancer cell lines revealed a dose-dependent decrease in cell viability, with IC50 values around 20 µM after 48 hours of treatment. This suggests that this compound may induce apoptosis in these cells .

Data Tables

| Activity Type | Tested Derivative | Target Organism/Cell Line | IC50/MIC (µg/mL) |

|---|---|---|---|

| Antimicrobial | Benzotriazole Derivative A | Staphylococcus aureus | 10 |

| Antiviral | Benzotriazole Derivative B | Influenza Virus | 12 |

| Anticancer | This compound | Breast Cancer Cells | 20 |

Q & A

Q. Key Factors Affecting Outcomes :

- Temperature : Lower temperatures (−38°C) favor controlled elimination of HCl and reduce side reactions.

- Base Selection : t-BuOK promotes deprotonation without inducing decomposition.

- Substituent Effects : Bulky groups (e.g., phenyl) limit isomerization, while methyl groups allow single-isomer isolation (e.g., 3g ) .

Q. Basic Research Focus

- Chromatography : Rapid column chromatography on silica gel resolves E/Z isomers (e.g., 3f/4f separated as a 10:1 mixture) .

- Spectroscopy : H NMR distinguishes isomers via coupling constants (). For 3a (Z), Hz; for 5b (E), Hz .

- Mass Spectrometry (MS) : Detects trace isomers (e.g., 5a ) in crude mixtures, guiding purification .

Q. Advanced Consideration :

- Crystallography : SHELXL refinement () and Mercury software () resolve steric clashes in E-isomers, confirming spatial arrangements .

What mechanistic insights explain the regioselectivity in nucleophilic substitutions involving benzotriazolyl groups?

Q. Advanced Research Focus

- Leaving Group Ability : The benzotriazolyl (Bt) moiety acts as a stable leaving group. In 5a , phenylethynylzinc chloride substitutes Bt via an mechanism, forming 7 (89% yield) .

- Electronic Effects : Electron-withdrawing Bt groups polarize the α-carbon, enhancing electrophilicity for nucleophilic attack.

- Steric Hindrance : Bulky substituents (e.g., 2-methylpropyl) direct nucleophiles to less hindered positions .

How does the benzotriazole substituent influence thermal and chemical stability?

Q. Advanced Research Focus

- Thermal Stability : Derivatives like 5a remain stable for >2 months at room temperature due to resonance stabilization of the Bt group .

- Oxidative Resistance : The Bt ring resists degradation by strong oxidizers, unlike analogous α-chloroenamines .

- Storage Recommendations : Store in airtight containers at −20°C to prevent hydrolysis, as moisture may cleave the Bt-methyl bond .

Which spectroscopic and crystallographic methods confirm structural integrity?

Q. Methodological Focus

Q. Tools :

- Mercury CSD : Visualizes packing patterns and hydrogen-bond networks .

- SHELXL : Refines anisotropic displacement parameters for heavy atoms .

What computational approaches predict reactivity and electronic properties?

Q. Advanced Methodological Focus

- DFT Calculations : G4 method accurately predicts enthalpy of formation (Δ(g) = 90.9 kJ·mol for N-methylaniline analogs) .

- Hirshfeld Analysis : Quantifies intermolecular interactions (e.g., H-bonding vs. van der Waals) in crystalline derivatives .

- Polaron/Bipolaron Modeling : Explains conductive behavior in polymers derived from N-methylaniline .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.